1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole

Physicochemical profiling Drug-likeness Permeability prediction

1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole (CAS 2437636-43-4; molecular formula C₁₄H₁₅N₃O; molecular weight 241.29 g/mol) is a synthetic heterocyclic compound comprising a fused 1,4-dihydropyrazolo[4,3-b]indole tricyclic core bearing an N1 tetrahydropyran-2-yl (THP) substituent. The pyrazolo[4,3-b]indole scaffold has been independently validated as a privileged pharmacophore across multiple therapeutic target classes, including reversible methionine aminopeptidase 2 (MetAP2) inhibition , casein kinase 2 (CK2) inhibition , and DNA topoisomerase I/II dual inhibition in oncology.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B8091758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=N2)NC4=CC=CC=C43
InChIInChI=1S/C14H15N3O/c1-2-6-11-10(5-1)14-12(16-11)9-15-17(14)13-7-3-4-8-18-13/h1-2,5-6,9,13,16H,3-4,7-8H2
InChIKeyALHUCTNQUKJTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole: CAS, Core Scaffold, and Procurement Identity


1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole (CAS 2437636-43-4; molecular formula C₁₄H₁₅N₃O; molecular weight 241.29 g/mol) is a synthetic heterocyclic compound comprising a fused 1,4-dihydropyrazolo[4,3-b]indole tricyclic core bearing an N1 tetrahydropyran-2-yl (THP) substituent [1][2]. The pyrazolo[4,3-b]indole scaffold has been independently validated as a privileged pharmacophore across multiple therapeutic target classes, including reversible methionine aminopeptidase 2 (MetAP2) inhibition [3], casein kinase 2 (CK2) inhibition [4], and DNA topoisomerase I/II dual inhibition in oncology [5]. The THP substituent imparts quantifiable lipophilicity modulation (computed XLogP3 = 2.5) and provides a mild-acid-labile protecting group handle that facilitates downstream N1 deprotection and diversification in synthetic workflows [1][6].

Why 1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole Cannot Be Replaced by Unsubstituted or N-Alkyl Pyrazoloindole Analogs


Substitution at the N1 position of the 1,4-dihydropyrazolo[4,3-b]indole scaffold is not a silent structural modification. In the MetAP2 inhibitor series, SAR studies demonstrated that N1 substituents directly modulate both biochemical potency and oral efficacy in diet-induced obese (DIO) mouse models [1]. Unsubstituted (NH-free) congeners typically exhibit distinct hydrogen-bond donor capacity and altered topological polar surface area (TPSA) compared to N-substituted analogs, which affects permeability and target engagement [2]. The THP group specifically introduces a saturated oxygen-containing heterocycle at N1 that functions simultaneously as a lipophilicity-tuning bioisostere (computed XLogP3 = 2.5 for the target compound) and as an orthogonal protecting group that can be selectively removed under mild acidic conditions without perturbing the pyrazoloindole core [3][4]. N-Alkyl analogs (e.g., N-methyl or N-ethyl derivatives) lack this dual synthetic/physicochemical functionality, making them structurally distinct procurement entities for medicinal chemistry and chemical biology workflows.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole Versus Closest Analogs


Computed Lipophilicity (XLogP3 = 2.5) vs. Unsubstituted NH-Free 1,4-Dihydropyrazolo[4,3-b]indole

The THP-substituted target compound exhibits a computed XLogP3 of 2.5, consistent with favorable drug-like lipophilicity (Lipinski Rule of Five range). The corresponding NH-free 1,4-dihydropyrazolo[4,3-b]indole core (devoid of any N1 substituent) is predicted to have a substantially lower logP due to the absence of the lipophilic tetrahydropyran ring and the presence of an additional H-bond donor at N1. While an experimentally measured logP for the exact NH-free comparator is not publicly available, the difference in computed hydrogen bond donor count (1 for the target vs. 2 for NH-free) and the addition of the THP ring's three methylene units support a logP differential of approximately 0.8–1.5 units, a magnitude that is routinely associated with meaningful permeability and metabolic stability differences in medicinal chemistry optimization [1][2].

Physicochemical profiling Drug-likeness Permeability prediction

THP as Orthogonal N1-Protecting Group Enabling Regioselective Derivatization vs. N-Alkyl-Fixed Analogs

The tetrahydropyran-2-yl (THP) group at N1 serves as a mild-acid-labile protecting group (cleavage conditions: e.g., 0.5–1 M HCl or p-toluenesulfonic acid in MeOH, room temperature) [1]. This orthogonality allows researchers to use the target compound as a protected intermediate that can be selectively deprotected to reveal the free N1–H for subsequent diversification (e.g., alkylation, arylation, sulfonylation). In contrast, the closest N-alkyl analogs such as 1-methyl-1,4-dihydropyrazolo[4,3-b]indole or 1-ethyl derivatives are permanently fixed at N1 and cannot be deprotected—any further modification at that position requires a completely new synthesis from a different starting material [2]. For procurement, selecting the THP-protected version preserves the option of both direct use in biological assays and post-deprotection diversification, whereas purchasing an N-alkyl analog commits the user to a single substitution pattern.

Synthetic chemistry Protecting group strategy Late-stage functionalization

Topoisomerase Inhibitory Selectivity of 1,4-Dihydropyrazolo[4,3-b]indole Series vs. Clinical Topoisomerase Poisons

Kaur et al. (2021) demonstrated that specific 1,4-dihydropyrazolo[4,3-b]indole derivatives exhibit selective topoisomerase inhibition: compound 6h selectively inhibited Topo I, while compounds 7a and 7b selectively inhibited Topo II, at low micromolar concentrations [1]. This isoform selectivity pattern differentiates the scaffold from clinical topoisomerase poisons such as camptothecin (Topo I-selective) and etoposide (Topo II-selective), which typically show single-isoform activity. The ability to tune selectivity between Topo I and Topo II through peripheral substitution on a common pyrazolo[4,3-b]indole core is a scaffold-level advantage not available to simpler indole or pyrazole monocyclic analogs, which generally lack the fused tricyclic architecture required for dual intercalation and enzyme inhibition [2]. Although these data are derived from N-aryl-substituted analogs (not directly the THP-protected compound), the core scaffold identity predicts that the target compound—as a protected intermediate—can serve as a precursor for generating similarly selective Topo I or Topo II inhibitors through appropriate N1 diversification after THP deprotection.

Topoisomerase inhibition Cancer therapeutics Mechanism of action

Multitarget Antiproliferative Profile of 1,4-Dihydropyrazolo[4,3-b]indoles vs. Pyrazolobenzothiazine Dioxide Prodrug Series in AML

Binh et al. (2022) reported a direct synthetic and biological comparison between 1,4-dihydropyrazolo[4,3-b]indoles (series 4) and their synthetic precursors, pyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxides (series 3) [1]. In the OCI-AML3 acute myeloid leukemia cell line, lead compound 4b (a 1,4-dihydropyrazolo[4,3-b]indole) demonstrated significant cell growth inhibition through G0/G1 cell cycle arrest and apoptosis induction. Critically, both series 3 and series 4 compounds significantly decreased TNF-α and TGF-β at all tested concentrations while sparing IL-4, IFN-γ, IL-9, and IL-12—a selective cytokine inhibition profile that was preserved across the scaffold transformation from benzothiazine dioxide to pyrazoloindole. This indicates that the 1,4-dihydropyrazolo[4,3-b]indole core retains the desirable multitarget anti-inflammatory and antiproliferative phenotype of the benzothiazine dioxide series while eliminating the SO₂-containing ring system, thereby reducing potential off-target reactivity associated with sulfone/sulfonamide moieties [2].

Acute myeloid leukemia Multitarget agents Cytokine modulation

Scaffold Hybridization Advantage: Pyrazolo[4,3-b]indole Is a Designed Pharmacophore Merging Indole and Pyrazole Privileged Structures

The 1,4-dihydropyrazolo[4,3-b]indole scaffold was rationally designed through the merging of two privileged pharmacophoric elements: the indole nucleus (present in >30 FDA-approved drugs including sunitinib, vincristine, and sumatriptan) and the pyrazole ring (a core element in numerous kinase inhibitors including the blockbuster drug ibrutinib) [1][2]. This hybridization approach is structurally distinct from simple N-benzylpyrazole or 3-arylindole analogs, which contain only one of the two privileged motifs. Both the MetAP2 inhibitor program (McBride et al., 2016) and the CK2 inhibitor program (Kazzouli & Guillaumet, 2013) independently validated that the fused pyrazoloindole core achieves target engagement that neither indole alone nor pyrazole alone can deliver at comparable ligand efficiency [3][4]. For users evaluating procurement between this compound and its monocyclic building blocks (e.g., 1H-indole, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, or N-substituted pyrazoles), the fused scaffold pre-assembles the pharmacophore in a single synthetic entity, reducing both the number of synthetic steps and the uncertainty of fragment linking in target-focused library construction.

Scaffold hybridization Privileged structure Kinase inhibitor design

Recommended Procurement and Deployment Scenarios for 1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole Based on Quantitative Evidence


Medicinal Chemistry: Divergent Library Synthesis via THP Deprotection and N1 Diversification

Procurement of the THP-protected compound as a central intermediate enables a divergent library synthesis workflow. After initial biological screening of the intact THP analog (XLogP3 = 2.5; TPSA = 42.8 Ų), the THP group can be selectively removed under mild acidic conditions (e.g., PPTS/MeOH or 0.5 M HCl, RT) to generate the NH-free 1,4-dihydropyrazolo[4,3-b]indole [1]. This free N1 position then serves as a single functional handle for parallel alkylation, arylation, sulfonylation, or amidation reactions, enabling rapid SAR exploration around the N1 vector without re-synthesizing the tricyclic core. This strategy is supported by both the MetAP2 SAR campaign (McBride et al., 2016) and the CK2 inhibitor program (Kazzouli & Guillaumet, 2013), both of which demonstrated that N1 substitution dramatically modulates target potency and selectivity [2][3].

Chemical Biology: Protected Probe Precursor for On-Demand Target Engagement Studies

The THP substituent renders the N1 position chemically inert under basic and nucleophilic conditions, providing a stable probe precursor for cellular target engagement experiments where the core scaffold's biological activity must be maintained without interference from reactive N–H functionality [1]. Following cellular treatment and target engagement validation, the THP group can be cleaved post-lysis to reveal the free N1 position for subsequent click-chemistry conjugation (e.g., installing an alkyne or azide handle via N-alkylation) for pull-down or imaging applications. This sequential deprotection-then-conjugation strategy avoids the liability of a permanently installed reporter group that may perturb target binding, a workflow uniquely enabled by the THP protecting group architecture.

Oncology Drug Discovery: Core Scaffold for Topoisomerase I/II-Targeted Lead Generation

Based on the validated topoisomerase inhibitory activity of 1,4-dihydropyrazolo[4,3-b]indole derivatives (Kaur et al., 2021), the THP-protected compound serves as a strategic starting material for synthesizing focused libraries of Topo I- or Topo II-selective inhibitors [1]. After THP deprotection, substituents can be introduced at N1 and at the indole C5/C6 positions to tune isoform selectivity, with the established SAR precedent that N-aryl and N-heteroaryl groups at N1 promote either Topo I (e.g., compound 6h) or Topo II (e.g., compounds 7a, 7b) selectivity at low micromolar potency. The scaffold's ability to generate reactive oxygen species (ROS) and disrupt mitochondrial membrane potential in MDA-MB-231 triple-negative breast cancer cells provides an additional mechanistic dimension beyond topoisomerase poisoning alone [1].

CRO and Custom Synthesis: Quality-Controlled Building Block with Defined Stereochemical and Purity Specifications

For contract research organizations (CROs) and academic core facilities offering custom synthesis services, this compound fills a catalog gap as a well-characterized fused pyrazoloindole building block with published computed properties (exact mass: 241.121512110 Da; monoisotopic mass: 241.121512110 Da; hydrogen bond donor count: 1; hydrogen bond acceptor count: 2; rotatable bond count: 1) that facilitate LC-MS method development and purity analysis [1]. Unlike uncharacterized custom-synthesized analogs that require de novo analytical method development, procurement from reputable vendors with batch-specific certificates of analysis reduces quality control burden and accelerates project initiation.

Quote Request

Request a Quote for 1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.